1-(4-chlorophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one
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Overview
Description
1-(4-chlorophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound characterized by its unique structural features, including a chlorophenyl group and diethoxy substituents on an isochromenone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isochromenone Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the isochromenone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Ethoxylation: The final step involves the ethoxylation of the isochromenone core, typically using ethyl iodide and a strong base like sodium hydride to introduce the ethoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may interact with pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-(4-bromophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
1-(4-chlorophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C19H19ClO4 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,7-diethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C19H19ClO4/c1-3-22-16-9-13-10-18(21)24-19(12-5-7-14(20)8-6-12)15(13)11-17(16)23-4-2/h5-9,11,19H,3-4,10H2,1-2H3 |
InChI Key |
FBZKRLMXKDYDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=C(C=C3)Cl)OCC |
Origin of Product |
United States |
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